N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride
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Overview
Description
“N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride” is a chemical compound with immense potential in scientific research. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The IUPAC name for this compound is N-[(3,3-Difluorocyclobutyl)methyl]ethanamine hydrochloride . The InChI code is 1S/C7H13F2N.ClH/c1-2-10-5-6-3-7(8,9)4-6;/h6,10H,2-5H2,1H3;1H . The molecular weight is 185.64 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 185.64 . The InChI key is KRLBTBWOHUOURR-UHFFFAOYSA-N .Scientific Research Applications
Photolysis in Photoaffinity Probes
Photolysis of related compounds, such as 3-aryl-3-(trifluoromethyl)diazirines, has been studied for their use in photoaffinity probes. This research has implications for understanding the stability and reactions of similar compounds under light exposure, potentially impacting their use in biological systems and research applications (Platz et al., 1991).
Multifunctional Biocide
A similar compound, 2-(Decyithio)Ethanamine Hydrochloride, has been explored as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. Its additional properties include biofilm and corrosion inhibition, suggesting potential industrial and environmental applications (Walter & Cooke, 1997).
Amide Hydrolysis in High-Temperature Water
The hydrolysis of N-substituted amides in high-temperature water, including compounds like N-methylacetamide, has been investigated. This research is crucial for understanding the chemical stability and reactions of similar compounds in various environmental conditions, which could impact their practical applications (Duan, Dai, & Savage, 2010).
Fluorine Atom Replacement
The use of compounds like (1,1,2‐Trifluoro‐2‐Chloroethyl)‐Diethylamine for replacing hydroxyl groups with fluorine atoms has been studied. This research is significant for chemical synthesis and modifications in pharmaceuticals and other chemical compounds (Bergmann & Cohen, 1970).
Spectroscopy in Amino Acids
Raman spectroscopy studies on methylated amines and related compounds have provided insights into the molecular structure and behavior of these compounds, which are important for various applications in biochemistry and molecular biology (Edsall, 1937).
Novel N-F Reagent Synthesis
The synthesis of novel N-F reagents derived from ethano-Tröger's base has been explored. Such research is vital in developing new chemical reagents and compounds for various industrial and research applications (Pereira et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-[(3,3-difluorocyclobutyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-2-10-5-6-3-7(8,9)4-6;/h6,10H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLBTBWOHUOURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CC(C1)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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